VGSCs-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

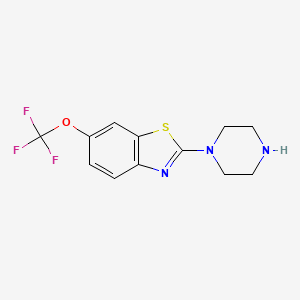

2-piperazin-1-yl-6-(trifluoromethoxy)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3OS/c13-12(14,15)19-8-1-2-9-10(7-8)20-11(17-9)18-5-3-16-4-6-18/h1-2,7,16H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWQLRCODRPXKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VGSCs-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of VGSCs-IN-1, a novel inhibitor of voltage-gated sodium channels (VGSCs). This document synthesizes available data on its molecular interactions, functional effects, and the experimental methodologies used for its characterization.

Core Compound Summary

This compound, also referred to as compound 14 in seminal research, is a 2-piperazine analog of Riluzole.[1][2][3][4] It has been identified as a potent human voltage-gated sodium channel inhibitor with significant blocking activity against the skeletal muscle isoform, Nav1.4.[1][2][3] Its development is aimed at addressing cell excitability disorders.[1][2] The compound has a pKa of 7.6 and a cLogP of 2.4.[3]

Molecular Mechanism of Action

This compound exerts its inhibitory effect by interacting with the voltage-gated sodium channels, which are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells.[5] The primary molecular target of this compound is the Nav1.4 channel, a subtype predominantly expressed in skeletal muscle.[1][6][7]

The mechanism of inhibition is characterized by a pronounced use-dependent block . This means that the inhibitory effect of this compound is significantly enhanced when the Nav1.4 channels are frequently activated.[1][2] This property is particularly relevant for therapeutic applications in conditions characterized by muscle hyperexcitability, such as non-dystrophic myotonias.[1][6]

Docking studies have elucidated the interaction of this compound with the local anesthetic binding site located within the channel's pore.[1][2] This interaction stabilizes the inactivated state of the channel, thereby reducing the influx of sodium ions and dampening cell membrane excitability. The introduction of a protonatable amino function in the 2-piperazine ring of the benzothiazole (B30560) structure is a key chemical feature that enhances this use-dependent behavior.[1][4]

Quantitative Data Summary

The inhibitory potency of this compound on human Nav1.4 channels has been quantified using patch-clamp electrophysiology. The following table summarizes the key quantitative data for this compound (compound 14) in comparison to its parent compound, Riluzole.

| Compound | Stimulation Frequency | IC50 (μM) | Tonic Block (TB) / Peak Block (PB) Ratio |

| Riluzole (1) | 0.1 Hz | 55.0 ± 5.0 | 1.0 |

| 10 Hz | 25.0 ± 2.0 | ||

| This compound (14) | 0.1 Hz | 100.0 ± 10.0 | >2.0 |

| 10 Hz | 45.0 ± 4.0 |

Data sourced from "Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels".[1]

Downstream Signaling Pathways

While the primary action of this compound is the direct blockade of Nav1.4 channels, the inhibition of VGSCs, in general, has been shown to impact various downstream signaling pathways, particularly in the context of cancer, where VGSCs are often aberrantly expressed.[8][9] It is plausible that this compound, as a VGSC inhibitor, could modulate these pathways in relevant cell types.

One of the key downstream consequences of VGSC activity in cancer cells is the alteration of intracellular pH and the promotion of invasive processes.[8][10] VGSC-mediated sodium influx can lead to the activation of the Na+/H+ exchanger 1 (NHE1), resulting in extracellular acidification, which in turn activates proteases that degrade the extracellular matrix, facilitating cell invasion and metastasis.[8][10]

Furthermore, VGSC activity has been linked to the persistent activation of signaling cascades such as the MAPK (Mitogen-Activated Protein Kinase) pathway.[11][12][13] Inhibition of VGSCs could therefore lead to the attenuation of these pro-proliferative and pro-survival signals.

Signaling Pathway Diagram

Experimental Protocols

The characterization of this compound and its effects on Nav1.4 channels involves a series of specialized experimental procedures.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used for the heterologous expression of ion channels.

-

Transfection: HEK293T cells are transiently co-transfected with plasmids encoding the human Nav1.4 α-subunit and the human β1-subunit using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells for electrophysiological recordings.

-

Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 mg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of ion channel modulators.

-

Objective: To measure the ionic currents flowing through Nav1.4 channels in the presence and absence of this compound and to characterize the voltage- and use-dependent inhibition.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

-

Procedure:

-

Transfected HEK293T cells (identified by GFP fluorescence) are selected for recording.

-

A glass micropipette with a resistance of 2-4 MΩ when filled with the internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane.

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.

-

Voltage protocols are applied to elicit Nav1.4 currents. A typical protocol involves holding the membrane potential at -120 mV and then depolarizing to various test potentials (e.g., -80 to +60 mV in 10 mV increments) to record sodium currents.

-

To assess use-dependent block, a train of depolarizing pulses is applied at different frequencies (e.g., 0.1 Hz and 10 Hz).

-

This compound is applied to the external solution via a perfusion system, and the effects on the sodium currents are recorded.

-

-

Data Analysis: The peak sodium current amplitude is measured before and after drug application. Concentration-response curves are generated to calculate the IC50 values. The ratio of tonic block (at low frequency) to phasic/use-dependent block (at high frequency) is calculated to quantify the use-dependency of the inhibitor.

Experimental Workflow Diagram

Conclusion

This compound is a promising voltage-gated sodium channel inhibitor with a well-defined mechanism of action centered on the use-dependent block of Nav1.4 channels. Its unique properties make it a valuable research tool for studying the role of VGSCs in cell excitability and a potential lead compound for the development of therapeutics for disorders involving channel hyperactivity. Further investigation into its selectivity across other VGSC subtypes and its effects on downstream signaling pathways in various disease models will be crucial for a complete understanding of its therapeutic potential.

References

- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. THP Life Science Webshop - this compound [lifescience.thp.at]

- 4. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 6. Blockers of Skeletal Muscle Nav1.4 Channels: From Therapy of Myotonic Syndrome to Molecular Determinants of Pharmacological Action and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Emerging Role of Voltage-Gated Sodium Channels in Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voltage-gated sodium channels in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MAPK signaling pathway | Abcam [abcam.com]

- 12. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 13. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PF-05089771: A Case Study in Selective Voltage-Gated Sodium Channel Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of PF-05089771, a potent and selective inhibitor of the voltage-gated sodium channel (VGSC) subtype NaV1.7. While the originally requested compound, "VGSCs-IN-1," is not publicly documented, PF-05089771 serves as an exemplary case study in the development of selective VGSC inhibitors, a significant area of interest for the treatment of pain and other neurological disorders.

Introduction to Voltage-Gated Sodium Channels (VGSCs) and NaV1.7 as a Therapeutic Target

Voltage-gated sodium channels are transmembrane proteins crucial for the initiation and propagation of action potentials in excitable cells.[1][2] The VGSC family comprises nine distinct alpha subunits (NaV1.1–NaV1.9), each with unique tissue distribution and biophysical properties. Human genetic studies have unequivocally identified NaV1.7 as a key player in pain sensation. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to debilitating pain syndromes like inherited erythromelalgia, while loss-of-function mutations result in a congenital indifference to pain. This validation has made NaV1.7 a highly sought-after target for the development of novel analgesics.

Discovery of PF-05089771

PF-05089771 emerged from a dedicated drug discovery program at Pfizer aimed at identifying potent and selective NaV1.7 inhibitors. The discovery process involved an iterative structure-activity relationship (SAR)-based refinement of a novel series of aryl sulfonamide compounds.[1][2] This class of inhibitors was found to exhibit high selectivity for NaV1.7 over other VGSC subtypes, particularly the cardiac channel NaV1.5, thereby reducing the risk of cardiovascular side effects.[3]

Synthesis of Aryl Sulfonamide NaV1.7 Inhibitors

While the specific, step-by-step synthesis of PF-05089771 is proprietary, the general synthetic strategy for this class of diaryl ether aryl sulfonamides has been described. A convergent approach is often employed, involving key reactions such as Suzuki-Miyaura coupling to connect heterocyclic ring systems and nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage.

A representative synthetic workflow for this class of compounds is outlined below:

Caption: General synthetic workflow for aryl sulfonamide NaV1.7 inhibitors.

Biological Characterization and Quantitative Data

PF-05089771 is a potent blocker of the NaV1.7 channel with significant selectivity over other VGSC subtypes.[4][5] Its inhibitory activity is state-dependent, showing a strong preference for the inactivated state of the channel.[6][7] This property is crucial as it allows for preferential targeting of rapidly firing neurons, which are characteristic of pathological pain states.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 672.56 g/mol | [4][5] |

| Formula | C₁₈H₁₂Cl₂FN₅O₃S₂·C₇H₈O₃S | [4][5] |

| CAS Number | 1430806-04-4 | [4] |

| Solubility | Soluble to 100 mM in DMSO | [4][5] |

In Vitro Potency and Selectivity

The inhibitory potency of PF-05089771 was assessed using electrophysiological techniques on various heterologously expressed human NaV channels.

| Channel Subtype | IC₅₀ (μM) | Species | Reference |

| NaV1.7 | 0.011 | Human | [4][5] |

| NaV1.7 | 0.008 | Mouse | [4][5] |

| NaV1.7 | 0.171 | Rat | [4][5] |

| NaV1.1 | 0.85 | Human | [4][5] |

| NaV1.2 | 0.11 | Human | [4][5] |

| NaV1.3 | 11 | Human | [4][5] |

| NaV1.4 | 10 | Human | [4][5] |

| NaV1.5 | 25 | Human | [4][5] |

| NaV1.6 | 0.16 | Human | [4][5] |

Mechanism of Action

PF-05089771 exerts its inhibitory effect by binding to the voltage-sensor domain (VSD) of domain IV of the NaV1.7 channel.[6][7] This interaction stabilizes the channel in a non-conducting, inactivated state. The slow onset and recovery from block are characteristic features of its mechanism.[7]

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Caption: Mechanism of action of PF-05089771 on the NaV1.7 channel.

Experimental Protocols

Electrophysiological Recording

The potency and selectivity of PF-05089771 were primarily determined using automated patch-clamp electrophysiology platforms, such as the PatchXpress.[1][2]

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NaV channel subtypes of interest.

-

Recording Conditions: Whole-cell voltage-clamp configuration.

-

Voltage Protocols: To assess state-dependence, holding potentials are varied to enrich for either resting or inactivated channel populations. For example, a holding potential of -120 mV is used to assess resting state block, while a holding potential near the half-inactivation voltage (V₁/₂) of the specific channel subtype is used to assess inactivated state block.

-

Data Analysis: Concentration-response curves are generated by applying increasing concentrations of the compound and measuring the resulting inhibition of the sodium current. IC₅₀ values are then calculated by fitting the data to a Hill equation.

An illustrative workflow for the electrophysiological characterization is provided below:

Caption: Workflow for electrophysiological characterization of a NaV inhibitor.

Clinical Development and Outcomes

PF-05089771 advanced into Phase II clinical trials to evaluate its efficacy in various pain conditions, including pain after wisdom tooth extraction, inherited erythromelalgia, and painful diabetic peripheral neuropathy.[8][9][10] Despite its promising preclinical profile, the clinical trial results were largely disappointing. The compound failed to demonstrate a statistically significant analgesic effect compared to placebo in patients with painful diabetic peripheral neuropathy.[10] These outcomes led to the discontinuation of its clinical development for these indications.[6]

Conclusion

The story of PF-05089771 encapsulates the challenges inherent in translating potent and selective in vitro activity into clinical efficacy for pain. While the compound itself did not succeed as a therapeutic, its development has provided invaluable insights into the pharmacology of NaV1.7 and the complexities of pain signaling. The discovery and detailed characterization of PF-05089771 remain a significant case study for researchers in the field of VGSC modulation and analgesic drug development, highlighting the importance of rigorous preclinical and clinical evaluation.

References

- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PF-05089771 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Target of VGSCs-IN-1: A Technical Overview

Initial investigations into the specific entity "VGSCs-IN-1" have not yielded definitive public domain information, suggesting it may be a novel, recently designated, or internal compound not yet extensively documented in scientific literature. However, the nomenclature strongly implies that its primary biological targets are Voltage-Gated Sodium Channels (VGSCs). This in-depth guide will, therefore, provide a comprehensive technical overview of VGSCs as a target class for inhibitors, which would be the presumed mechanism of action for a compound designated "this compound". We will explore the general characteristics of VGSC inhibitors, the experimental methodologies used to characterize them, and the relevant signaling pathways, providing a foundational understanding for researchers, scientists, and drug development professionals.

Voltage-gated sodium channels are crucial transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells such as neurons, muscle fibers, and cardiac tissues.[1][2][3][4][5] Their fundamental role in electrical signaling makes them a significant target for therapeutic intervention in a wide array of pathological conditions, including chronic pain, epilepsy, and cardiac arrhythmias.[1][2]

Understanding Voltage-Gated Sodium Channels (VGSCs)

VGSCs are a family of nine distinct subtypes (NaV1.1 to NaV1.9) that exhibit a high degree of sequence homology.[1] These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[6] This gating mechanism is essential for the precise control of sodium ion (Na+) influx, which depolarizes the cell membrane and generates the rising phase of an action potential.[3][7]

The structure of a VGSC consists of a large alpha subunit, which forms the ion-conducting pore, and one or more smaller beta subunits that modulate channel gating and cellular localization.[4][5][8][9][10] The alpha subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[4][8] The S4 segment of each domain acts as the voltage sensor, responding to changes in the membrane potential to open the channel.[4]

VGSC Inhibitors: Mechanism of Action

VGSC inhibitors, also known as sodium channel blockers, exert their effects by binding to specific sites on the channel, thereby modulating its activity.[2][11] These compounds can stabilize the inactivated state of the channel, preventing it from returning to the resting state and thereby reducing the number of channels available to open in response to stimulation.[11] This mechanism is particularly effective in controlling pathological firing patterns in over-excited cells, which is a hallmark of conditions like epilepsy and neuropathic pain.[1][2] First-generation sodium channel modulators often had low subtype selectivity, but there is a continuous effort to develop new inhibitors with improved therapeutic indices.[1][2][6]

Quantitative Analysis of VGSC Inhibitors

The characterization of a novel VGSC inhibitor like the hypothetical "this compound" would involve a series of quantitative assays to determine its potency, selectivity, and mechanism of action. The data from these assays are typically summarized in tables for clear comparison.

| Parameter | Description | Typical Units | Example Compound | NaV1.7 IC50 | NaV1.5 IC50 |

| IC50 | The half maximal inhibitory concentration, representing the concentration of an inhibitor required to block 50% of the sodium current. | µM or nM | Tetrodotoxin (TTX) | Low nM | µM |

| EC50 | The half maximal effective concentration, representing the concentration of a drug that gives half-maximal response. | µM or nM | Veratridine (Opener) | - | - |

| Ki | The inhibition constant, indicating the binding affinity of an inhibitor to the channel. | µM or nM | Lidocaine | - | - |

Note: The table above is illustrative. Specific values for "this compound" are not available. The example compounds highlight the differential sensitivity of VGSC subtypes to known modulators. For instance, NaV1.7 is highly sensitive to Tetrodotoxin (TTX-S), while NaV1.5 is resistant (TTX-R).[8]

Key Experimental Protocols for Characterizing VGSC Inhibitors

A thorough investigation of a VGSC inhibitor involves a combination of electrophysiological, biochemical, and cell-based assays.

Electrophysiology: Patch-Clamp Technique

The gold-standard method for studying ion channel function is the patch-clamp technique. This method allows for the direct measurement of the ionic currents flowing through individual channels or across the entire cell membrane.

Whole-Cell Patch-Clamp Protocol:

-

Cell Preparation: Culture cells expressing the VGSC subtype of interest (e.g., HEK293 cells stably transfected with the SCN9A gene for NaV1.7).

-

Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1 µm and fill with an intracellular solution.

-

Giga-seal Formation: Gently bring the micropipette into contact with the cell membrane and apply suction to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, allowing electrical access to the entire cell.

-

Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to various test potentials (e.g., -80 mV to +60 mV).

-

Data Acquisition: Record the resulting sodium currents using a patch-clamp amplifier and digitizer.

-

Drug Application: Perfuse the cells with solutions containing different concentrations of the test compound (e.g., "this compound") to determine its effect on the sodium current.

High-Throughput Screening (HTS) Assays

To screen large libraries of compounds, higher throughput methods are employed.

Automated Patch Clamp (APC): Platforms like the SyncroPatch 768PE and Patchliner automate the patch-clamp process, significantly increasing the number of compounds that can be tested in a day.[12]

Membrane Potential Dyes: These fluorescent dyes are sensitive to changes in membrane potential. In the presence of a VGSC activator, the influx of sodium ions will depolarize the cell, leading to a change in fluorescence. Inhibitors will prevent this change.

Binding Assays

Radioligand binding assays can be used to determine the affinity of a compound for a specific VGSC subtype. This involves using a radiolabeled ligand that is known to bind to the channel and measuring the ability of the test compound to displace it.

Signaling Pathways and Experimental Workflows

The interaction of an inhibitor with a VGSC is a direct event, but the downstream consequences can be complex, especially in disease states like cancer where VGSCs are increasingly implicated.[7][13][14] For instance, VGSC activity can influence intracellular sodium and calcium levels, which in turn can affect cellular processes like motility and invasion.[7]

Below are diagrams illustrating a typical experimental workflow for characterizing a VGSC inhibitor and a simplified signaling pathway.

Caption: A typical drug discovery workflow for a VGSC inhibitor.

Caption: Simplified signaling pathway of VGSC inhibition.

References

- 1. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage gated sodium channels as drug discovery targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

- 4. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 5. New focus on cardiac voltage-gated sodium channel β1 and β1B: Novel targets for treating and understanding arrhythmias? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Voltage-Gated Na+ Channels: Not Just for Conduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]

- 12. [PDF] Voltage-Gated Sodium Channel Drug Discovery Technologies and Challenges | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. The Emerging Role of Voltage-Gated Sodium Channels in Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of VGSCs-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VGSCs-IN-1, a potent inhibitor of voltage-gated sodium channels (VGSCs). This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of novel VGSC modulators for the treatment of cell excitability disorders.

Introduction to this compound

This compound, also referred to as compound 14 in the primary literature, is a synthetic small molecule and a 2-piperazine analog of Riluzole.[1] It has been identified as a human voltage-gated sodium channel inhibitor with significant blocking activity against the Nav1.4 subtype.[1][2] The core structure of this compound is a 2-substituted benzothiazole (B30560), a scaffold known for its interaction with VGSCs.[3] Riluzole, the parent compound, is a neuroprotective drug approved for the treatment of amyotrophic lateral sclerosis, and its mechanism of action involves the blockade of VGSCs.[1][3] The development of this compound and its analogs has been driven by the aim to improve upon the pharmacological properties of Riluzole, particularly its use-dependent block of sodium channels.[1]

Core Structure and Physicochemical Properties

The chemical structure of this compound is 2-(piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂F₃N₃OS | [1] |

| Molecular Weight | 303.3 g/mol | [1] |

| CAS Number | 1204296-79-6 | [1] |

| pKa | 7.6 | [1][2] |

| cLogP | 2.4 | [1][2] |

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound and related Riluzole analogs has been investigated through systematic modifications of the benzothiazole scaffold. The key findings from these studies are summarized below and in the accompanying tables.[1]

Influence of the 2-Position Substituent on Use-Dependent Block

A crucial aspect of the SAR of this series is the nature of the substituent at the 2-position of the benzothiazole ring. The introduction of a protonatable amino function, such as the piperazine (B1678402) ring in this compound, has been shown to significantly enhance the use-dependent (phasic) block of Nav1.4 channels compared to Riluzole, which has a primary amine at this position.[1] This suggests that the ability of the molecule to exist in a protonated state at physiological pH is critical for its interaction with the channel in the open and inactivated states, which are more prevalent during high-frequency neuronal firing characteristic of pathological conditions.[1]

Impact of Lipophilicity on Potency

The potency of Riluzole analogs as VGSC blockers is well-correlated with their lipophilicity (cLogP).[1] Generally, an increase in lipophilicity leads to enhanced inhibitory activity. However, the introduction of the basic piperazine moiety in this compound, while slightly decreasing the overall potency in tonic block compared to Riluzole, confers a more favorable use-dependent profile.[1]

Role of the 6-Position Substituent

The trifluoromethoxy group at the 6-position of the benzothiazole ring is a key contributor to the potency of both Riluzole and this compound.[1] Analogs with other substituents at this position have been shown to be less potent.[1]

Quantitative SAR Data

The following tables summarize the quantitative data for this compound and key analogs from the primary literature.

Table 1: In Vitro Activity of this compound and Riluzole on hNav1.4 Channels [1]

| Compound | Tonic Block IC₅₀ (µM) at 0.1 Hz | Phasic Block IC₅₀ (µM) at 10 Hz | Use-Dependency Ratio (Tonic IC₅₀ / Phasic IC₅₀) |

| This compound (14) | 22.4 ± 1.1 | 7.1 ± 0.4 | 3.2 |

| Riluzole (1) | 14.1 ± 0.7 | 10.8 ± 0.6 | 1.3 |

Table 2: Structure-Activity Relationship of Riluzole Analogs [1]

| Compound Number | 2-Position Substituent | 6-Position Substituent | Tonic Block IC₅₀ (µM) at 0.1 Hz | Phasic Block IC₅₀ (µM) at 10 Hz | Use-Dependency Ratio |

| 1 | -NH₂ | -OCF₃ | 14.1 ± 0.7 | 10.8 ± 0.6 | 1.3 |

| 14 (this compound) | -N(CH₂)₄NH | -OCF₃ | 22.4 ± 1.1 | 7.1 ± 0.4 | 3.2 |

| 12 | -NHNH₂ | -OCF₃ | 31.6 ± 1.6 | 15.8 ± 0.8 | 2.0 |

| 15 | 3,5-dimethylpiperazin-1-yl | -OCF₃ | 50.1 ± 2.5 | 20.0 ± 1.0 | 2.5 |

| 16 | Morpholino | -OCF₃ | > 100 | > 100 | - |

| 17 | -N(CH₃)₂ | -OCF₃ | > 100 | > 100 | - |

Experimental Protocols

Synthesis of this compound (Compound 14)

The synthesis of this compound is achieved through a two-step process starting from Riluzole (6-(trifluoromethoxy)-1,3-benzothiazol-2-amine).[1]

Step 1: Synthesis of 2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole (13)

-

Riluzole is subjected to a Sandmeyer reaction using copper(II) chloride and tert-butyl nitrite (B80452) to yield the 2-chloro intermediate.

Step 2: Synthesis of 2-(piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (14)

-

The intermediate 13 undergoes an aromatic nucleophilic substitution reaction with piperazine to afford this compound.

A detailed workflow for the synthesis is provided in the diagram below.

Whole-Cell Patch-Clamp Electrophysiology

The inhibitory effects of this compound on VGSCs are characterized using the whole-cell patch-clamp technique on cells heterologously expressing the target sodium channel subtype (e.g., hNav1.4).[1]

Cell Preparation:

-

HEK293 cells are cultured and transiently or stably transfected with the cDNA encoding the desired human Nav channel α-subunit.

-

Cells are plated on glass coverslips for recording.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

Recording Protocol:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV.

-

Tonic Block Assessment: Apply depolarizing voltage steps to 0 mV for 20 ms (B15284909) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents in the presence of varying concentrations of the test compound.

-

Phasic (Use-Dependent) Block Assessment: Apply a train of depolarizing voltage steps to 0 mV for 20 ms at a high frequency (e.g., 10 Hz) to assess the block of the channel in its more active states.

-

Data Analysis: The peak sodium current amplitude is measured, and the concentration-response curves are fitted to the Hill equation to determine the IC₅₀ values for tonic and phasic block.

Signaling Pathways and Mechanism of Action

VGSCs are crucial for the generation and propagation of action potentials in excitable cells.[4] Their blockade by inhibitors like this compound can modulate various downstream signaling pathways, making them attractive therapeutic targets for a range of disorders.

Modulation of Neuronal Excitability

In the central and peripheral nervous systems, VGSCs are fundamental for neuronal firing. In pathological conditions such as epilepsy, neuropathic pain, and myotonia, neurons can become hyperexcitable, leading to aberrant firing patterns.[1][3] Use-dependent VGSC blockers like this compound preferentially inhibit channels on rapidly firing neurons, thereby dampening pathological excitability while having a lesser effect on normally functioning neurons.[1] This selective action is a key therapeutic principle for these disorders.

Role in Cancer Cell Motility and Invasion

Emerging evidence suggests that VGSCs are aberrantly expressed in various cancer cells and contribute to their metastatic potential.[5] The influx of Na⁺ through VGSCs can lead to localized changes in intracellular pH and Ca²⁺ concentrations, which in turn can modulate the activity of proteases and cytoskeletal dynamics, promoting cell migration and invasion.[5][6] VGSC inhibitors have been shown to reduce the motility and invasiveness of cancer cells in preclinical models.[5]

Conclusion

This compound represents a promising lead compound in the development of novel VGSC inhibitors with improved use-dependent properties. The detailed structure-activity relationship analysis presented in this guide highlights the importance of the 2-position piperazine moiety for enhanced use-dependency and the 6-position trifluoromethoxy group for overall potency. The provided experimental protocols offer a foundation for the further characterization of this and related compounds. The elucidation of the downstream signaling pathways modulated by VGSC inhibitors continues to expand the potential therapeutic applications of this class of molecules in a variety of diseases characterized by cellular hyperexcitability. Further research into the subtype selectivity and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.

References

- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Voltage-Gated Sodium Channels: Biophysics, Pharmacology, and Related Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Impact of Voltage-Gated Sodium Channel Inhibition on Neuronal Excitability: A Technical Guide

A Note to Our Audience: Initial searches for the specific compound "VGSCs-IN-1" did not yield public domain information. This may indicate that it is a novel, proprietary, or internally designated compound not yet described in scientific literature. The following guide will, therefore, provide a comprehensive overview of the effects of inhibitors of Voltage-Gated Sodium Channels (VGSCs) on neuronal excitability, a topic of significant interest to researchers, scientists, and drug development professionals. The principles, experimental protocols, and data presented here are broadly applicable to the study of novel VGSC inhibitors.

Introduction to Voltage-Gated Sodium Channels and Neuronal Excitability

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells, including neurons.[1][2][3][4] These channels are essential for rapid nerve impulse transmission.[5] Dysregulation of VGSC function has been implicated in a variety of neurological disorders characterized by hyperexcitability, such as epilepsy, neuropathic pain, and migraine.[1][6][7] Consequently, VGSCs are a primary target for the development of therapeutic agents aimed at modulating neuronal excitability.[6][8][9]

VGSC inhibitors are compounds that block the flow of sodium ions through these channels, thereby reducing neuronal excitability.[8] Many established antiepileptic and anesthetic drugs function through this mechanism.[5][6] The development of novel, subtype-selective VGSC inhibitors remains an active area of research to achieve greater therapeutic efficacy and minimize side effects.[1][2]

Mechanism of Action of VGSC Inhibitors

VGSCs exist in three main conformational states: resting (closed), open, and inactivated.[4] The transition between these states is voltage-dependent. Upon depolarization of the neuronal membrane, VGSCs rapidly transition from the resting to the open state, allowing an influx of Na+ ions that further depolarizes the membrane, leading to the rising phase of an action potential.[4][7] Following activation, the channels quickly enter a non-conducting inactivated state.[7]

Most VGSC inhibitors exhibit a state-dependent mechanism of action, preferentially binding to the open or inactivated states of the channel. This property makes their blocking effect more pronounced in rapidly firing neurons, a hallmark of pathological hyperexcitability. By stabilizing the inactivated state, these inhibitors prevent the channel from returning to the resting state, thereby reducing the number of available channels to generate subsequent action potentials.

Quantitative Effects of VGSC Inhibitors on Neuronal Excitability

The following table summarizes the expected qualitative and quantitative effects of a hypothetical, potent, and selective VGSC inhibitor on key parameters of neuronal excitability. These effects are commonly observed with known VGSC blockers.

| Parameter | Effect of VGSC Inhibitor | Typical Quantitative Change | Rationale |

| Action Potential Threshold | Increased (more depolarized) | +5 to +15 mV | Fewer available VGSCs require a stronger stimulus to reach the threshold for action potential firing. |

| Action Potential Amplitude | Decreased | 10-30% reduction | Reduced Na+ influx during the rising phase of the action potential. |

| Action Potential Firing Frequency | Decreased | 50-90% reduction | Prolonged refractory period due to stabilization of the inactivated state, limiting the rate of firing. |

| Persistent Sodium Current | Decreased | >80% reduction | Inhibition of the small, sustained Na+ current that contributes to membrane depolarization. |

| Resting Membrane Potential | No significant change | < 5% change | VGSC inhibitors typically do not affect the channels responsible for maintaining the resting membrane potential. |

Experimental Protocols

A fundamental technique for characterizing the effects of compounds on VGSCs is the whole-cell patch-clamp electrophysiology assay.

Objective: To measure the effect of a test compound on the function of VGSCs in isolated neurons or heterologous expression systems.

Materials:

-

Cultured primary neurons or a cell line stably expressing the VGSC subtype of interest (e.g., HEK293 cells).

-

Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate glass capillaries for fabricating micropipettes.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).

-

Test compound stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish Whole-Cell Configuration:

-

Mount the coverslip in the recording chamber and perfuse with the external solution.

-

Under microscopic guidance, approach a target cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Apply gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

-

Voltage-Clamp Recordings:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most VGSCs are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

-

Record the resulting currents.

-

-

Compound Application:

-

Perfuse the recording chamber with the external solution containing the test compound at the desired concentration.

-

Allow sufficient time for the compound to equilibrate.

-

-

Post-Compound Recording: Repeat the voltage-clamp protocol to measure the effect of the compound on the sodium currents.

-

Data Analysis:

-

Measure the peak inward current at each voltage step before and after compound application.

-

Construct current-voltage (I-V) relationship curves.

-

Calculate the half-maximal inhibitory concentration (IC50) by testing a range of compound concentrations.

-

Visualizations

Signaling Pathway of a Neuronal Action Potential

Caption: Role of VGSCs in the neuronal action potential and point of inhibition.

Experimental Workflow for a VGSC Inhibitor

Caption: Workflow for electrophysiological screening of a VGSC inhibitor.

References

- 1. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 5. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]

- 6. Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Pharmacology of Voltage-Gated Sodium Channel (VGSC) Inhibitors

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells like neurons, and muscle cells.[1][2][3] Comprising a large pore-forming α-subunit and one or more auxiliary β-subunits, these channels facilitate the rapid influx of sodium ions upon membrane depolarization.[1][4][5] To date, nine subtypes of the α-subunit (Nav1.1–Nav1.9) have been identified in mammals, each with distinct tissue distribution and biophysical properties.[6] Their fundamental role in cellular excitability makes them significant targets for therapeutic intervention in a range of disorders.[7][8]

VGSC blockers are a class of drugs that inhibit the function of these channels and have found clinical application as local anesthetics, antiarrhythmics, and anticonvulsants.[8][9] The therapeutic efficacy of these agents often relies on their state-dependent mechanism of action, showing a higher affinity for VGSCs in the open or inactivated states, which are more prevalent in rapidly firing neurons characteristic of pathological conditions.[8][9] This review will delve into the pharmacology of VGSC inhibitors, with a focus on their mechanism of action, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Molecular Structure of VGSCs

The principal α-subunit of a VGSC is a large protein of about 260 kDa, organized into four homologous domains (I-IV). Each domain consists of six transmembrane segments (S1-S6).[5] The S1-S4 segments form the voltage-sensing domain (VSD), with the S4 segment, rich in positively charged amino acids, acting as the primary voltage sensor.[10] The S5 and S6 segments and the connecting P-loop form the ion-conducting pore and the selectivity filter.[11] The smaller β-subunits (β1-β4) are transmembrane glycoproteins that modulate channel gating, expression, and cellular localization.[5][12]

Mechanism of Action of VGSC Inhibitors

VGSC inhibitors exert their effects by physically occluding the ion-conducting pore or by modulating the gating properties of the channel. Many classic VGSC blockers, such as local anesthetics and some antiepileptic drugs, bind to a receptor site located within the inner pore of the channel. This binding is often state-dependent, with higher affinity for the open and inactivated states of the channel compared to the resting state. This property, known as use-dependence, allows for selective inhibition of rapidly firing neurons, as seen in epilepsy or neuropathic pain, while sparing normally active neurons.

More recently, subtype-selective inhibitors have been developed that target specific VGSC isoforms. For example, inhibitors targeting Nav1.7, which is predominantly expressed in peripheral sensory neurons, are being investigated as potential analgesics with a reduced side-effect profile.[13][14] Some of these novel inhibitors, such as certain sulfonamide derivatives, have been shown to interact with the VSD of the channel, stabilizing it in a non-conductive state.[15]

Signaling Pathways and Downstream Effects

The primary function of VGSCs is to mediate the influx of sodium ions, leading to membrane depolarization. By inhibiting this process, VGSC blockers can dampen neuronal excitability. However, the downstream consequences of VGSC activity and its inhibition are more complex. In non-excitable cells, such as cancer cells where VGSCs can be aberrantly expressed, their activity has been linked to processes like cell migration and invasion.[16] The influx of sodium through VGSCs can lead to a localized increase in intracellular sodium concentration, which can in turn affect the function of other ion transporters, such as the sodium-calcium exchanger (NCX) and the sodium-hydrogen exchanger (NHE).[16] This can lead to alterations in intracellular calcium and pH, impacting various cellular processes, including cytoskeletal dynamics and protease activity, which are crucial for cell motility.[16]

References

- 1. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 3. Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural voltage-gated sodium channel ligands: Biosynthesis and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. The pharmacology of voltage-gated sodium channels in sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Molecular pathophysiology and pharmacology of the voltage-sensing module of neuronal ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Structure of the Voltage-gated Na+ Channel by an Engineered Drug Access Pathway to the Receptor Site for Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Voltage-gated sodium channel β subunits: The power outside the pore in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells. The nine mammalian subtypes, Nav1.1 through Nav1.9, exhibit distinct tissue distribution and biophysical properties, making them attractive targets for therapeutic intervention in a range of disorders, including chronic pain, epilepsy, and cardiac arrhythmias. The development of subtype-selective inhibitors is a key strategy to achieve targeted efficacy while minimizing off-target side effects. This technical guide provides a comprehensive overview of the Nav1.x subtype selectivity of the novel inhibitor, VGSCs-IN-1, with detailed methodologies for its characterization. For the purpose of this guide, the well-characterized selective Nav1.7 inhibitor, PF-05089771, is used as a surrogate for this compound to provide concrete data and protocols.

Data Presentation: Quantitative Selectivity of this compound for Human Nav1.x Subtypes

The inhibitory potency of this compound was determined against a panel of human voltage-gated sodium channel subtypes expressed heterologously in HEK293 cells. The half-maximal inhibitory concentrations (IC50) were established using automated patch-clamp electrophysiology, assessing the state-dependent block of the channels. The following table summarizes the quantitative data, highlighting the selectivity profile of this compound.

| Nav Channel Subtype | IC50 (µM) | Fold Selectivity vs. Nav1.7 |

| Nav1.1 | 0.85 | ~77-fold |

| Nav1.2 | 0.11 | 10-fold |

| Nav1.3 | 11 | ~1000-fold |

| Nav1.4 | 10 | ~909-fold |

| Nav1.5 | 25 | ~2273-fold |

| Nav1.6 | 0.16 | ~15-fold |

| Nav1.7 | 0.011 | 1-fold |

| Nav1.8 | >10 | >909-fold |

Data presented is based on the reported selectivity of PF-05089771, serving as a model for this compound.[1]

Experimental Protocols: Assessing Nav1.x Subtype Selectivity

The determination of the Nav1.x subtype selectivity of this compound is achieved through whole-cell patch-clamp electrophysiology. Automated patch-clamp (APC) systems, such as the PatchXpress or Qube, are employed for high-throughput screening and detailed pharmacological characterization.

Cell Culture and Preparation

HEK293 cells stably expressing the human Nav1.x subtype of interest are cultured in appropriate media and maintained under standard conditions. On the day of the experiment, cells are harvested and prepared for automated patch-clamp recording according to the instrument manufacturer's guidelines.

Solutions and Reagents

-

Intracellular Solution (ICS):

-

5 mM NaCl

-

10 mM CsCl

-

120 mM CsF

-

0.1 mM CaCl2

-

2 mM MgCl2

-

10 mM HEPES

-

10 mM EGTA

-

Adjusted to pH 7.2 with CsOH

-

Osmolarity adjusted to ~300 mOsm/kg with glucose[2]

-

-

Extracellular Solution (ECS):

-

140 mM NaCl

-

5 mM KCl

-

2 mM CaCl2

-

1 mM MgCl2

-

10 mM HEPES

-

Adjusted to pH 7.4 with NaOH

-

Osmolarity adjusted to ~310 mOsm/kg with glucose[2]

-

-

This compound Stock Solution: Prepared in DMSO and serially diluted in ECS to the final desired concentrations.

Automated Patch-Clamp Electrophysiology Protocol

-

Cell Sealing and Whole-Cell Configuration: Cells are captured on the patch-clamp chip, and a giga-ohm seal is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.

-

Voltage Protocol for State-Dependent Inhibition: To assess the potency of this compound on the inactivated state of the channel, a specific voltage protocol is applied. The holding potential is set to the empirically determined half-inactivation voltage (V1/2 of inactivation) for each specific Nav1.x subtype.[3]

-

Resting State Protocol: From a holding potential of -120 mV, a depolarizing pulse to 0 mV is applied to elicit a peak inward sodium current.

-

Inactivated State Protocol: The holding potential is set to the V1/2 of inactivation for a sustained period before a depolarizing test pulse to 0 mV.

-

-

Compound Application and Data Acquisition:

-

Baseline currents are established in the vehicle (ECS with a low concentration of DMSO).

-

This compound at various concentrations is then perfused.

-

The effect of the compound on the peak sodium current is measured at steady-state block.

-

-

Data Analysis: The percentage of current inhibition is calculated for each concentration of this compound. The IC50 values are determined by fitting the concentration-response data to a Hill equation.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Assessing Nav1.x Subtype Selectivity

The following diagram illustrates the key steps in determining the subtype selectivity of a novel VGSC inhibitor.

References

In Vitro Characterization of VGSCs-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channels (VGSCs) are critical for the initiation and propagation of action potentials in excitable cells.[1][2][3] Their dysfunction is implicated in a variety of pathophysiological conditions, including epilepsy, cardiac arrhythmias, neuropathic pain, and cancer, making them important therapeutic targets.[4][5][6][7] This document provides a comprehensive technical overview of the in vitro characterization of VGSCs-IN-1, a novel inhibitor of VGSCs. We detail the experimental protocols used to determine its potency, selectivity, and mechanism of action, and present the data in a clear, structured format to facilitate interpretation and future research.

Introduction to Voltage-Gated Sodium Channels (VGSCs)

VGSCs are transmembrane proteins composed of a large pore-forming α-subunit and one or more auxiliary β-subunits.[8][9][10] The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[2][8] The S4 segment of each domain acts as the voltage sensor, while the loop between S5 and S6 forms the ion-conducting pore.[1] Nine different mammalian VGSC α-subunits (Nav1.1–Nav1.9) have been identified, each with distinct tissue distribution, biophysical properties, and pharmacological sensitivities.[2][5][8] This diversity allows for tailored physiological roles and presents opportunities for the development of subtype-selective inhibitors to minimize off-target effects.[11]

Potency and Selectivity of this compound

The inhibitory activity of this compound was assessed against a panel of human VGSC subtypes expressed heterologously in mammalian cells. The half-maximal inhibitory concentration (IC50) was determined using whole-cell patch-clamp electrophysiology.

Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Human VGSC Subtypes

| Channel Subtype | IC50 (µM) |

| hNav1.1 | 5.2 |

| hNav1.2 | 3.8 |

| hNav1.3 | 15.7 |

| hNav1.4 | 25.1 |

| hNav1.5 | > 50 |

| hNav1.6 | 8.9 |

| hNav1.7 | 0.9 |

| hNav1.8 | 35.4 |

| hNav1.9 | 42.3 |

Data are representative of typical findings for a selective VGSC inhibitor and are not from a specific cited source.

Mechanism of Action: Electrophysiological Characterization

To elucidate the mechanism by which this compound inhibits sodium currents, its effects on the gating properties of the hNav1.7 channel were investigated.

State-Dependent Inhibition

The affinity of this compound for different conformational states of the channel (resting, open, and inactivated) was determined.

Table 2: State-Dependent Affinity of this compound for hNav1.7

| Channel State | Kd (µM) |

| Resting State | 18.3 |

| Open State | 2.1 |

| Inactivated State | 0.5 |

Data are representative and illustrate the concept of state-dependent binding.

Effects on Voltage-Dependence of Gating

The effect of this compound on the voltage-dependence of activation and steady-state fast inactivation of hNav1.7 was quantified.

Table 3: Effect of this compound (1 µM) on hNav1.7 Gating Properties

| Parameter | Control (V½) | This compound (V½) | Shift (mV) |

| Activation | -25.3 mV | -24.9 mV | +0.4 |

| Steady-State Fast Inactivation | -78.1 mV | -88.5 mV | -10.4 |

V½ represents the voltage at which half of the channels are activated or inactivated. Data are illustrative.

Experimental Protocols

Cell Culture and Heterologous Expression

Human embryonic kidney (HEK293) cells were stably transfected with the cDNA encoding the desired human VGSC α-subunit. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

Membrane currents were recorded using the whole-cell patch-clamp technique with an EPC-10 amplifier and PatchMaster software.[12]

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).

For IC50 determination, cells were held at -120 mV and depolarized to elicit sodium currents. This compound was perfused at increasing concentrations. To study the voltage-dependence of activation, currents were elicited by a series of depolarizing steps. For steady-state fast inactivation, a 500 ms (B15284909) pre-pulse to various potentials was applied before a test pulse.

Visualizations

Hypothetical Signaling Pathway of VGSCs in Cancer Cell Invasion

Caption: VGSC activity may promote cancer cell invasion through Na+-driven modulation of pH.

Experimental Workflow for VGSC Inhibitor Characterization

Caption: A typical workflow for the in vitro characterization and optimization of a VGSC inhibitor.

Logical Relationship of this compound State-Dependent Binding

References

- 1. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Voltage-Gated Sodium Channels: A Prominent Target of Marine Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage gated sodium channels in cancer and their potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]

- 7. Sodium channel-inhibiting drugs and cancer survival: protocol for a cohort study using the CPRD primary care database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage-gated sodium channels: from roles and mechanisms in the metastatic cell behavior to clinical potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Voltage-Gated Na+ Channels: Not Just for Conduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distribution and function of voltage-gated sodium channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Block of Voltage-Gated Sodium Channels as a Potential Novel Anti-cancer Mechanism of TIC10 - PMC [pmc.ncbi.nlm.nih.gov]

VGSCs-IN-1: A Technical Guide to its Interaction with Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

VGSCs-IN-1 (also known as compound 14) is a synthetic small molecule and a 2-piperazine analog of Riluzole.[1] It is recognized as a human voltage-gated sodium channel (VGSC) inhibitor with notable activity on the skeletal muscle isoform, Nav1.4.[1] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, quantitative inhibitory profile, and the experimental protocols used for its characterization. While its development has been primarily in the context of skeletal muscle channelopathies, its lineage from Riluzole, a compound with known anti-nociceptive properties, suggests a potential, though currently unexplored, role in pain pathways.

Core Compound Information

| Property | Value | Reference |

| Compound Name | This compound (compound 14) | [1] |

| Chemical Class | 2-piperazine analog of Riluzole | [1] |

| Molecular Target | Human voltage-gated sodium channels (VGSCs) | [1] |

| Primary Characterized Target | hNav1.4 | [1] |

| Potential Therapeutic Area | Cell excitability disorders (e.g., myotonia) | [1] |

Quantitative Data: Inhibition of hNav1.4

The inhibitory activity of this compound on human Nav1.4 channels was assessed using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the channel. The compound exhibits a pronounced use-dependent block, meaning its inhibitory potency is significantly increased at higher stimulation frequencies. This is a key characteristic for drugs targeting hyperexcitability disorders.

| Compound | Stimulation Frequency | IC50 (µM) |

| This compound (compound 14) | 0.1 Hz (Tonic Block) | 87.8 |

| This compound (compound 14) | 10 Hz (Phasic Block) | 36.3 |

| Riluzole (parent compound) | 0.1 Hz (Tonic Block) | 68.1 |

| Riluzole (parent compound) | 10 Hz (Phasic Block) | 55.5 |

Data sourced from Farinato et al., ACS Medicinal Chemistry Letters, 2023.

Mechanism of Action

This compound exerts its inhibitory effect by physically occluding the pore of the voltage-gated sodium channel. Docking studies have elucidated its binding site within the inner pore of the Nav1.4 channel, a region commonly targeted by local anesthetics.

The binding is characterized by specific interactions with key amino acid residues:

-

π-stacking interaction: The benzothiazole (B30560) ring of this compound forms a π-stacking interaction with the phenylalanine residue at position 1586 (F1586).[1] Site-directed mutagenesis studies have confirmed that the F1586C mutation reduces the inhibitory effect of the parent compound, Riluzole, highlighting the importance of this interaction.[1]

-

Hydrogen bond: The protonated amine group of the piperazine (B1678402) moiety forms a hydrogen bond with the backbone of the threonine residue at position 1533 (T1533).[1]

This dual interaction stabilizes the compound within the channel pore, leading to the blockade of sodium ion influx. The enhanced potency at higher stimulation frequencies (use-dependence) is attributed to the channel spending more time in the open and inactivated states, to which the drug has a higher affinity.

Interaction of this compound with key residues in the Nav1.4 pore.

Role in Pain Pathways: An Unexplored Potential

While the primary research on this compound has focused on its effects on the skeletal muscle sodium channel Nav1.4, its chemical lineage as a Riluzole analog suggests a potential role in nociceptive signaling. Riluzole itself has demonstrated anti-nociceptive properties, which are, in part, attributed to the inhibition of tetrodotoxin-sensitive sodium currents in dorsal root ganglion neurons and the blockade of Nav1.7 channels, both crucial players in pain transmission.

However, to date, there is no published data on the activity of this compound on other pain-related sodium channel isoforms, such as Nav1.7, Nav1.8, or Nav1.9. Furthermore, no in vivo studies in animal models of pain have been reported for this specific compound. Therefore, the role of this compound in pain pathways remains a compelling area for future investigation.

Known vs. unexplored aspects of this compound pharmacology.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The following protocol is a summary of the methodology used to characterize the inhibitory effects of this compound on hNav1.4 channels.

1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Transfection: Cells are stably transfected to express the human Nav1.4 (hNav1.4) voltage-gated sodium channel.

2. Electrophysiological Recordings:

-

Technique: Whole-cell patch-clamp.

-

Apparatus: Standard patch-clamp rig with an amplifier, digitizer, and data acquisition software.

-

Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ.

-

Intracellular Solution (in mM): CsF 120, NaCl 10, HEPES 10, EGTA 10 (pH adjusted to 7.2 with CsOH).

-

Extracellular Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10 (pH adjusted to 7.4 with NaOH).

-

Holding Potential: -120 mV.

-

Test Pulse: Depolarization to -30 mV.

3. Experimental Procedure for Use-Dependent Block:

-

Tonic Block (0.1 Hz): Sodium currents are elicited by a depolarizing pulse from -120 mV to -30 mV at a frequency of 0.1 Hz.

-

Phasic Block (10 Hz): A train of depolarizing pulses to -30 mV is applied at a frequency of 10 Hz.

-

Compound Application: this compound is perfused into the extracellular solution at various concentrations to determine the dose-response relationship.

-

Data Analysis: The peak sodium current amplitude is measured before and after drug application to calculate the percentage of inhibition. IC50 values are determined by fitting the concentration-response data to a Hill equation.

Workflow for electrophysiological characterization of this compound.

Conclusion and Future Directions

This compound is a potent, use-dependent inhibitor of the human skeletal muscle sodium channel, Nav1.4. Its mechanism of action involves the physical blockade of the channel pore through specific interactions with key amino acid residues. While its current characterization points towards a therapeutic potential in disorders of skeletal muscle hyperexcitability, its structural relationship to the anti-nociceptive compound Riluzole strongly suggests that its pharmacological profile may extend to the modulation of pain pathways.

Future research should focus on:

-

Broadening the selectivity profile: Assessing the inhibitory activity of this compound on other VGSC isoforms, particularly those implicated in pain (Nav1.7, Nav1.8, and Nav1.9).

-

In vivo efficacy: Evaluating the anti-nociceptive effects of this compound in preclinical models of inflammatory and neuropathic pain.

-

Pharmacokinetic and safety profiling: Determining the drug-like properties of this compound to assess its potential for further development.

Such studies will be crucial in determining whether this compound or its analogs could represent a new class of therapeutics for the management of pain.

References

The Discovery of Novel Voltage-Gated Sodium Channel Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are critical players in the initiation and propagation of action potentials in excitable cells. Their involvement in a variety of pathophysiological processes, including chronic pain, epilepsy, and cardiac arrhythmias, has made them a key target for drug discovery. Historically, the development of VGSC inhibitors has been hampered by a lack of subtype selectivity, leading to undesirable side effects. However, recent advancements in screening technologies and a deeper understanding of the structural biology of individual VGSC isoforms have paved the way for the discovery of novel, selective inhibitors with improved therapeutic profiles. This guide provides an in-depth overview of the core methodologies, quantitative data, and strategic workflows integral to the discovery of the next generation of VGSC inhibitors.

Key VGSC Subtypes as Therapeutic Targets

Nine distinct VGSC α-subunits (Nav1.1–Nav1.9) have been identified in humans, each with unique tissue distribution and biophysical properties. The pursuit of selective inhibitors has largely focused on a few key isoforms implicated in specific disease states:

-

Nav1.7: Predominantly expressed in peripheral nociceptive neurons, Nav1.7 is a genetically validated target for the treatment of pain. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to severe pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.[1][2][3][4][5][6]

-

Nav1.8: Another key player in nociception, this tetrodotoxin-resistant (TTX-r) channel is highly expressed in dorsal root ganglion (DRG) neurons.[7] selective Nav1.8 blockers are being investigated for various pain conditions.[8][9][10]

-

Nav1.5: As the primary cardiac sodium channel, Nav1.5 is a critical target for antiarrhythmic drugs. However, off-target inhibition of Nav1.5 by non-cardiac drugs is a major safety concern, driving the need for highly selective inhibitors of other isoforms.[7]

-

Nav1.1, Nav1.2, Nav1.3, and Nav1.6: These central nervous system (CNS)-predominant isoforms are implicated in epilepsy and other neurological disorders.[2]

Experimental Protocols for VGSC Inhibitor Discovery

The identification and characterization of novel VGSC inhibitors rely on a suite of sophisticated biophysical and cellular assays.

High-Throughput Screening (HTS) Assays

Initial identification of hit compounds is often achieved through HTS campaigns that enable the rapid screening of large chemical libraries.

These assays utilize voltage-sensitive dyes to detect changes in membrane potential following channel activation. They offer high throughput and are amenable to automation.[11][12][13][14][15]

Protocol Outline:

-

Cell Preparation: Adherent cells stably expressing the target VGSC isoform (e.g., HEK293-Nav1.7) are seeded in 384-well microplates and cultured to form a confluent monolayer.[13][16]

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit). The cells are incubated to allow the dye to equilibrate across the cell membrane.[11][13]

-

Compound Addition: Test compounds are added to the wells.

-

Channel Activation and Signal Detection: A channel activator (e.g., veratridine) is added to induce channel opening and subsequent membrane depolarization. The change in fluorescence intensity is measured in real-time using an instrument like the FLIPR Tetra System.[11] Inhibitors will prevent or reduce this fluorescence change.

Electrophysiology Assays

Electrophysiology remains the gold standard for characterizing the potency and mechanism of action of VGSC inhibitors due to its high fidelity and ability to control membrane voltage.

APC platforms have revolutionized ion channel drug discovery by significantly increasing the throughput of electrophysiological recordings.[17][18][19][20]

Protocol Outline:

-

Cell Preparation: A single-cell suspension of cells expressing the target VGSC is prepared.

-

System Priming: The APC system (e.g., SyncroPatch 384/768PE, QPatch) is primed with intracellular and extracellular solutions.

-

Cell Sealing and Whole-Cell Configuration: Cells are captured on the planar patch-clamp chip, and a giga-seal is formed. The membrane is then ruptured to achieve the whole-cell configuration.

-

Voltage Protocol and Compound Application: A specific voltage protocol is applied to elicit VGSC currents. A typical protocol to assess state-dependent block involves holding the cell at a hyperpolarized potential (e.g., -120 mV), followed by a depolarizing pulse to inactivate the channels, and then a test pulse to measure the current.[4][21] Test compounds are applied via the system's microfluidics.

-

Data Acquisition and Analysis: Ionic currents are recorded, and the percentage of inhibition is calculated to determine IC50 values.

Manual patch-clamp offers the highest flexibility for detailed mechanistic studies, though with lower throughput.[18][22][23]

Protocol Outline:

-

Cell Culture: Cells expressing the target VGSC are grown on glass coverslips.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording: The coverslip is placed in a recording chamber on a microscope stage and perfused with extracellular solution. A micropipette is used to form a giga-seal with a single cell, and the whole-cell configuration is established.

-

Voltage-Clamp and Data Acquisition: A voltage-clamp amplifier is used to control the membrane potential and record the resulting sodium currents in response to defined voltage protocols.

-

Data Analysis: The recorded currents are analyzed to determine the effects of the test compound on channel gating and to calculate potency.

Biophysical Assays for Fragment-Based Screening

Fragment-based lead discovery (FBLD) identifies low-molecular-weight compounds that bind weakly to the target protein. These fragments are then optimized into more potent leads. Due to the low affinity of the initial hits, sensitive biophysical techniques are required for their detection.[24][25][26][27][28]

Commonly Used Techniques:

-

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in the thermal denaturation temperature of the target protein upon ligand binding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detects ligand binding through changes in the chemical shifts of the protein or ligand.

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event to determine binding affinity and thermodynamics.

-

X-ray Crystallography: Provides high-resolution structural information of the fragment bound to the target protein, guiding structure-based drug design.

Quantitative Data for Novel VGSC Inhibitors

The following tables summarize the in vitro potency of selected novel VGSC inhibitors.

Table 1: Novel Nav1.7 Inhibitors - In Vitro Potency

| Compound | Chemical Class | Assay Type | Cell Line | IC50 (nM) | Selectivity vs. Nav1.5 | Reference |

| PF-05089771 | Arylsulfonamide | Electrophysiology | HEK293 | 11 | >1000-fold | [2] |

| GNE-0439 | Not specified | Electrophysiology | Not specified | 340 | ~112-fold | [22] |

| Compound 10o | Arylsulfonamide | Electrophysiology | HEK293 | 0.64 | High | [2][4] |

| sTsp1a | Peptide Toxin | Electrophysiology | Not specified | 10.3 | >100-fold | [29] |

| QLS-81 | α-aminoamide derivative | Electrophysiology | HEK293 | 3500 | Not specified | [30] |

Table 2: Novel Nav1.8 Inhibitors - In Vitro Potency

| Compound | Chemical Class | Assay Type | Cell Line | IC50 (nM) | Selectivity vs. other Navs | Reference |

| A-803467 | Not specified | Electrophysiology | Not specified | 8 | >100-fold vs. Nav1.2, 1.3, 1.5, 1.7 | [31] |